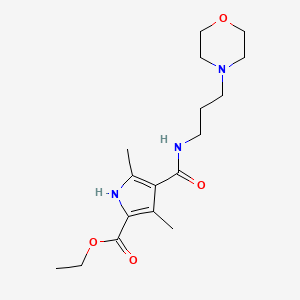
ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with ethyl, dimethyl, and carbamoyl groups, along with a morpholinopropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring through a Paal-Knorr synthesis. This is followed by the introduction of the ethyl ester group via esterification. The dimethyl groups can be added through alkylation reactions, and the carbamoyl group is introduced using carbamoylation reagents. Finally, the morpholinopropyl side chain is attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives being studied.
Comparaison Avec Des Composés Similaires
- Ethyl 3,5-dimethyl-4-((3-piperidinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 3,5-dimethyl-4-((3-pyrrolidinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate
Comparison: Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the morpholinopropyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds with different side chains, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C17H27N3O4 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
ethyl 3,5-dimethyl-4-(3-morpholin-4-ylpropylcarbamoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H27N3O4/c1-4-24-17(22)15-12(2)14(13(3)19-15)16(21)18-6-5-7-20-8-10-23-11-9-20/h19H,4-11H2,1-3H3,(H,18,21) |
Clé InChI |
MEILFBWAODSFRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCCN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


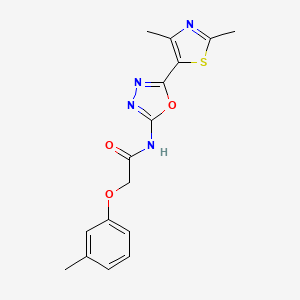
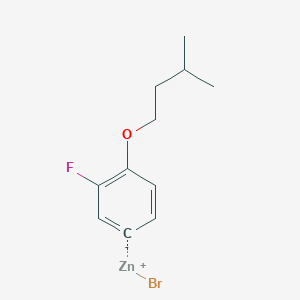
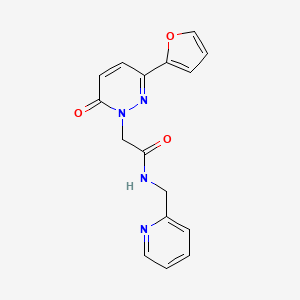

![7-(4-Chlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14878404.png)
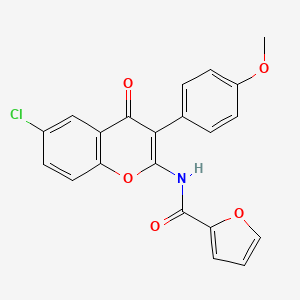

![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
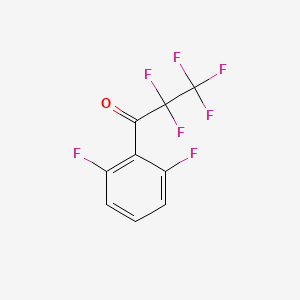
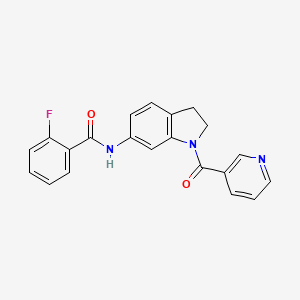
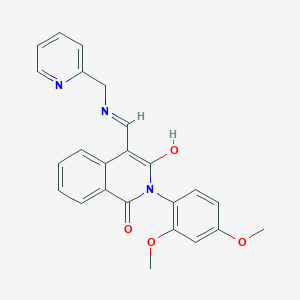
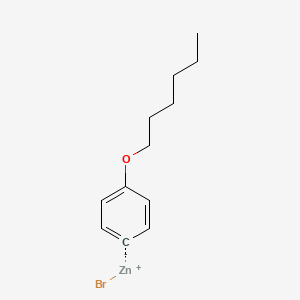
![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)
